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Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

Cat. No.: B3252270 Get Quote

Technical Guide: OX-34 Monoclonal Antibody
This technical guide provides an in-depth overview of the OX-34 monoclonal antibody,

including its generation, target characterization, and recommended experimental protocols.

This document is intended for researchers, scientists, and drug development professionals

working in immunology and related fields.

Introduction
The OX-34 monoclonal antibody is a valuable tool for the identification and characterization of

rat T lymphocytes. It specifically targets the CD2 antigen, a key cell surface molecule involved

in T-cell adhesion and co-stimulation. This guide details the immunogen used to generate OX-

34, its binding characteristics, and protocols for its use in various immunological assays.

Quantitative Data Summary
The following table summarizes the key quantitative and qualitative data for the OX-34

monoclonal antibody.
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Property Description

Antibody Name OX-34

Target Antigen Rat CD2

Host Species Mouse

Antibody Isotype IgG2a

Clonality Monoclonal

Immunogen

Activated rat T helper cells[1][2] or T blasts from

mixed lymphocyte reactions with purified rat T

helper cells and irradiated spleen cells[3].

Form Liquid

Concentration 1 mg/mL[1]

Purification Protein A affinity chromatography[1][2]

Storage Buffer Phosphate buffered saline (PBS)

Preservative 0.09% Sodium Azide

Reactivity Rat[1]

Cellular Localization Cell surface

Molecular Weight of Target 50-54 kDa[2][3]

Experimental Protocols
Generation of OX-34 Monoclonal Antibody (Hybridoma
Technology)
The OX-34 monoclonal antibody was generated using hybridoma technology. The following is a

representative protocol based on standard hybridoma development procedures and specific

information available for OX-34.

Experimental Workflow for OX-34 Generation
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Caption: Workflow for the generation of the OX-34 monoclonal antibody.
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Methodology:

Immunization:

BALB/c mice are immunized with activated rat T helper cells.

The immunization is typically performed intraperitoneally with an adjuvant to enhance the

immune response.

Booster immunizations are administered over several weeks to increase the titer of

antigen-specific antibodies.

Serum from immunized mice is screened (e.g., by ELISA) to confirm a high titer of

antibodies against rat T cells.

Cell Fusion:

Spleen cells are harvested from a mouse with a high antibody titer.

The splenocytes are fused with NS-0/1 myeloma cells, which are immortal and do not

produce their own antibodies.

Fusion is induced by the addition of polyethylene glycol (PEG).

Hybridoma Selection and Screening:

The fused cells are cultured in a selective HAT (hypoxanthine-aminopterin-thymidine)

medium. Unfused myeloma cells are killed by aminopterin, and unfused splenocytes have

a limited lifespan. Only hybridoma cells survive.

Supernatants from the resulting hybridoma cultures are screened for the presence of the

desired antibody using an appropriate assay, such as ELISA or flow cytometry, against rat

T cells.

Cloning and Expansion:

Hybridomas that test positive for the production of the desired antibody are subcloned by

limiting dilution to ensure that the resulting cell line is monoclonal (derived from a single
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cell).

Positive clones are expanded to generate a stable hybridoma cell line, named OX-34.

Antibody Production and Purification:

The OX-34 hybridoma is cultured in large volumes.

The monoclonal antibodies are harvested from the culture supernatant.

The OX-34 antibody is purified using protein A affinity chromatography.

Flow Cytometry
This protocol provides a general guideline for staining rat cells with the OX-34 antibody for flow

cytometric analysis.

Methodology:

Prepare a single-cell suspension of rat splenocytes, thymocytes, or peripheral blood

mononuclear cells.

Wash the cells with ice-cold PBS containing 1% BSA.

Resuspend the cells to a concentration of 1x10^6 cells in 100 µL of staining buffer.

Add 10 µL of the OX-34 antibody (or a 1:50 dilution) to the cell suspension.[1]

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with staining buffer.

If an unconjugated primary antibody is used, resuspend the cells in 100 µL of staining buffer

and add a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG).

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with staining buffer.
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Resuspend the cells in an appropriate buffer for flow cytometry analysis.

Immunohistochemistry (IHC)
The following are representative protocols for using the OX-34 antibody on paraffin-embedded

and frozen rat tissue sections. Optimization may be required.

Paraffin-Embedded Sections:

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer,

pH 6.0).

Block endogenous peroxidase activity with 3% hydrogen peroxide.

Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1

hour.

Incubate with the OX-34 primary antibody (diluted in blocking buffer) overnight at 4°C.

Wash with PBS.

Incubate with a biotinylated secondary antibody for 30 minutes.

Wash with PBS.

Incubate with a streptavidin-HRP conjugate for 30 minutes.

Wash with PBS.

Develop the signal with a suitable chromogen (e.g., DAB).

Counterstain with hematoxylin.

Dehydrate and mount.

Frozen Sections:
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Fix air-dried cryostat sections in cold acetone for 10 minutes.

Wash with PBS.

Block non-specific binding with a blocking buffer for 1 hour.

Incubate with the OX-34 primary antibody (diluted in blocking buffer) for 1-2 hours at room

temperature.

Wash with PBS.

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in

the dark.

Wash with PBS.

Mount with a mounting medium containing DAPI for nuclear counterstaining.

Immunocytochemistry (ICC)
This is a general protocol for staining cultured rat T cells with the OX-34 antibody.

Methodology:

Seed cells on coverslips or in chamber slides and culture until the desired confluency.

Fix the cells with 4% paraformaldehyde for 15 minutes.

Wash with PBS.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for

intracellular targets).

Block non-specific binding with 1% BSA in PBS for 30 minutes.

Incubate with the OX-34 primary antibody (diluted in blocking buffer) for 1 hour at room

temperature.

Wash with PBS.
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Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in

the dark.

Wash with PBS.

Mount the coverslips onto microscope slides with a mounting medium containing DAPI.

Immunoprecipitation (IP)
This protocol outlines the general steps for immunoprecipitating rat CD2 using the OX-34

antibody.

Methodology:

Lyse rat T cells or thymocytes in a suitable lysis buffer (e.g., RIPA buffer) containing protease

inhibitors.

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

Centrifuge and transfer the supernatant to a new tube.

Add the OX-34 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle

rotation.

Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

Centrifuge to pellet the beads.

Wash the beads several times with lysis buffer.

Elute the immunoprecipitated protein from the beads by boiling in SDS-PAGE sample buffer.

Analyze the eluate by Western blotting using an anti-CD2 antibody.

Target Information and Signaling Pathway
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The OX-34 antibody recognizes the rat CD2 antigen. CD2 is a type I transmembrane

glycoprotein belonging to the immunoglobulin superfamily. It is expressed on T cells and

natural killer (NK) cells. In rodents, CD2 interacts with its ligand CD48, which is expressed on

antigen-presenting cells (APCs). This interaction is crucial for T-cell adhesion to APCs and

subsequent T-cell activation.

The cytoplasmic domain of CD2 is involved in signal transduction, although it does not possess

intrinsic enzymatic activity. Upon ligand binding and clustering, CD2 is thought to recruit

intracellular signaling molecules to the immunological synapse, thereby lowering the threshold

for T-cell activation via the T-cell receptor (TCR).

Rat CD2 Signaling Pathway

Cell-Cell Interaction

Intracellular Signaling Cascade

T Cell

Antigen Presenting Cell (APC)

Adhesion & Co-stimulation

CD2

CD48 Lck

recruits

CD2AP

recruits

TCR

pMHC

synergizes with

PLCγ1

activates

Ca²⁺ Influx

T Cell Activation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3252270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Simplified signaling pathway of rat CD2.

The interaction between CD2 on T cells and CD48 on APCs strengthens the adhesion between

the two cells. The cytoplasmic tail of CD2 recruits signaling molecules such as the tyrosine

kinase Lck and the adaptor protein CD2AP. This recruitment facilitates the phosphorylation and

activation of downstream targets like PLCγ1, leading to an increase in intracellular calcium

levels and contributing to overall T-cell activation, acting synergistically with signals from the T-

cell receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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